2-chloro-N-(2-cyanoethyl)-N-phenylpropanamide
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Overview
Description
2-chloro-N-(2-cyanoethyl)-N-phenylpropanamide is an organic compound with the molecular formula C12H12ClN2O
Scientific Research Applications
2-chloro-N-(2-cyanoethyl)-N-phenylpropanamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
The primary target of 2-chloro-N-(2-cyanoethyl)-N-phenylpropanamide is Protein Kinase C (PKC) . PKC is a family of protein kinases that play key roles in cellular signal transduction .
Mode of Action
This compound acts as a potent and selective inhibitor of PKC . It binds to a site on the enzyme that is different from the ATP binding site, acting as a noncompetitive inhibitor .
Biochemical Pathways
PKC regulates various cellular activities in response to stimuli . By inhibiting PKC, this compound can affect these pathways and their downstream effects .
Result of Action
This compound has been shown to be effective against some viruses and tumor cells . It inhibits the growth of some cancer cells and has been shown to inhibit the replication of animal viruses such as influenza virus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-cyanoethyl)-N-phenylpropanamide typically involves the reaction of 2-chloro-N-(2-cyanoethyl)acetamide with phenylpropanamide under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-cyanoethyl)-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-cyanoethyl)acetamide
- 2-chloro-N-(2-cyanoethyl)-N-methylpropanamide
- 2-chloro-N-(2-cyanoethyl)-N-ethylacetamide
Uniqueness
2-chloro-N-(2-cyanoethyl)-N-phenylpropanamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
2-chloro-N-(2-cyanoethyl)-N-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-10(13)12(16)15(9-5-8-14)11-6-3-2-4-7-11/h2-4,6-7,10H,5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNHVRZRJLTKBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CCC#N)C1=CC=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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